

Comparative Bioactivity Analysis of 7-Oxo-7-(phenylamino)heptanoic Acid and Related Anilides

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Compound of Interest

Compound Name: 7-Oxo-7-(phenylamino)heptanoic acid

Cat. No.: B029972

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Disclaimer: There are no peer-reviewed studies directly investigating the bioactivity of **7-Oxo-7-(phenylamino)heptanoic acid**. This guide provides a comparative analysis of structurally related fatty acid anilides to infer potential biological activities and guide future research.

This publication compares the known bioactivities of oleoylanilide and linoleylanilide, compounds structurally similar to **7-Oxo-7-(phenylamino)heptanoic acid**. The data presented is compiled from various in vitro and in vivo studies and is intended to provide a predictive framework for the potential biological effects of the title compound.

Quantitative Bioactivity Data of Structurally Related Fatty Acid Anilides

The following table summarizes the reported quantitative bioactivity of oleoylanilide and linoleylanilide. These compounds share the core anilide structure with **7-Oxo-7-(phenylamino)heptanoic acid** and provide the basis for predicting its potential biological effects.

Compound	Biological Activity	Experimental System	Quantitative Data
Linoleylanilide	Arachidonic Acid Generation	Human Polymorphonuclear Leukocytes	Half-maximal effect at 0.2 mg/ml
Inhibition of Triacylglycerol Synthesis	Human Polymorphonuclear Leukocytes	Half-maximal effect at 1 µg/ml	
Prostanoid Formation (PGF2α and 6-keto-PGF1α)	Cultured Human Endothelial Cells	Time- and dose-dependent decrease (P < 0.05 at 24 h)	
Oleoylanilide	Arachidonic Acid Generation	Human Polymorphonuclear Leukocytes	Induces a time- and dose-dependent generation
Prostanoid Formation (PGF2α and 6-keto-PGF1α)	Cultured Human Endothelial Cells	Stimulatory effect observed even after 24 h of treatment	
Immune Response	Swiss Mice	Daily dose of 50 mg/kg for 5 days led to a significant increase in serum immunoglobulins and an increase in the helper T cells/suppressor T cells ratio. [1] [2]	

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Arachidonic Acid Generation Assay in Human Polymorphonuclear Leukocytes

- Objective: To measure the amount of arachidonic acid released from the cell membrane.
- Method: Human polymorphonuclear leukocytes are isolated and incubated with the test compound (e.g., oleoylanilide or linoleylanilide) for various time points and at different concentrations. The reaction is stopped, and the cells are lysed. The released arachidonic acid in the cell lysate is then extracted and quantified using methods like gas chromatography-mass spectrometry (GC-MS) or a radioimmunoassay.
- Key Parameters: Cell type, compound concentrations, incubation times, and method of arachidonic acid quantification.

Inhibition of Triacylglycerol Synthesis Assay

- Objective: To determine the effect of the compound on the synthesis of triacylglycerols.
- Method: Human polymorphonuclear leukocytes are treated with the test compound. A radiolabeled precursor, such as [14C]glycerol or [3H]oleic acid, is added to the cell culture. After incubation, the lipids are extracted from the cells. Triacylglycerols are then separated from other lipid species using thin-layer chromatography (TLC), and the amount of incorporated radioactivity is measured by liquid scintillation counting.
- Key Parameters: Cell type, compound concentrations, choice of radiolabeled precursor, incubation time, and lipid separation and quantification methods.

Cyclooxygenase Activity Assay in Cultured Human Endothelial Cells

- Objective: To assess the effect of the compound on the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostanoids.
- Method: Cultured human endothelial cells are pre-incubated with the test compound. Radiolabeled arachidonic acid ([14C]AA) is then added to the culture. The COX enzymes in the cells convert the [14C]AA into various prostanoids, such as PGF2 α and 6-keto-PGF1 α . These products are extracted from the culture medium and separated by high-performance liquid chromatography (HPLC). The amount of each radiolabeled prostanoid is quantified using a radioactivity detector.

- Key Parameters: Cell line, compound concentrations, pre-incubation and incubation times, concentration of [^{14}C]AA, and the method for prostanoïd separation and detection.

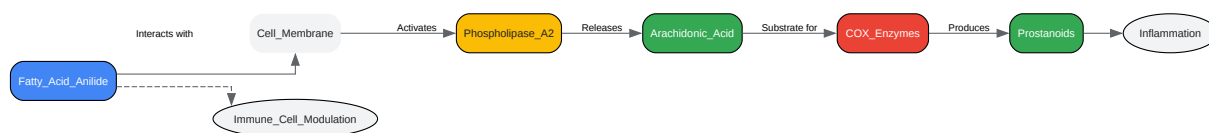
In Vivo Immune Response Assessment in Swiss Mice

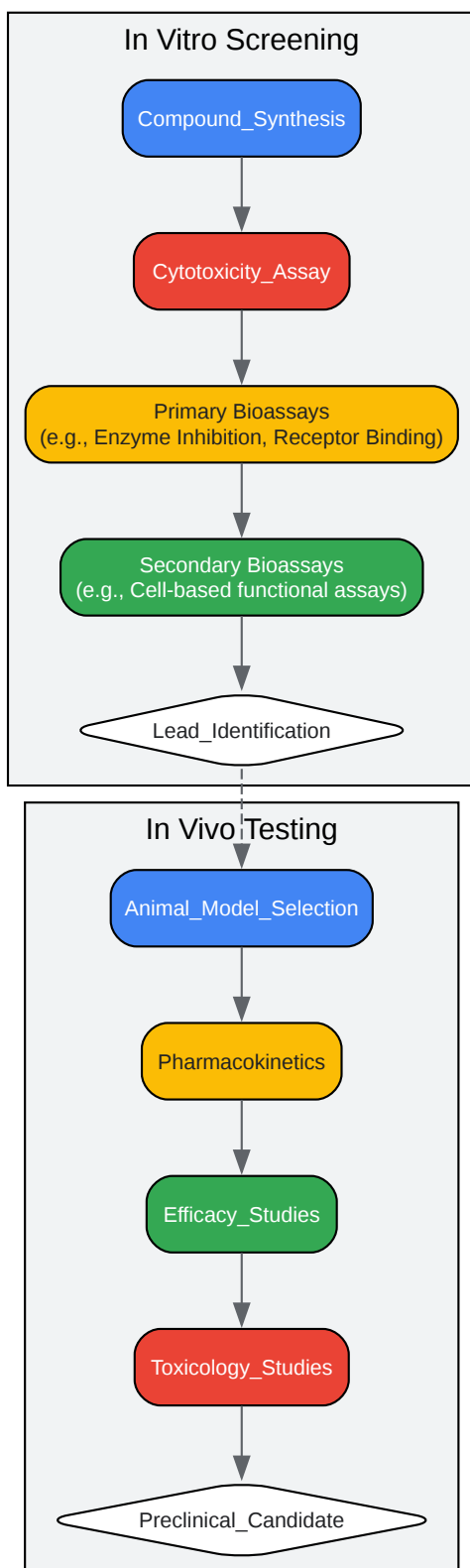
- Objective: To evaluate the immunomodulatory effects of the compound in a living organism.
- Method: Swiss mice are administered the test compound (e.g., oleoylanilide) daily for a specified period. Blood samples are collected to measure serum immunoglobulin levels using ELISA. Spleens are harvested, and splenocytes are isolated to determine the ratio of helper T cells to suppressor T cells using flow cytometry. The production of specific immunoglobulins (IgM, IgG, IgA) by cultured splenocytes can also be assessed.^{[1][2]}
- Key Parameters: Animal model, dose and duration of treatment, methods for measuring serum immunoglobulins, and flow cytometry parameters for T cell population analysis.

Mandatory Visualizations

Hypothetical Signaling Pathway for Fatty Acid Anilides

The following diagram illustrates a potential signaling pathway through which fatty acid anilides may exert their biological effects, based on the observed activities of related compounds.





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